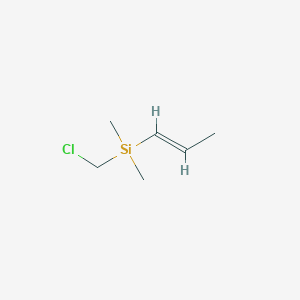
(Chloromethyl)dimethyl-1-propen-1-ylsilane
Description
(Chloromethyl)dimethyl-1-propen-1-ylsilane is an organosilicon compound with the molecular formula C6H13ClSi and a molecular weight of 148.71 g/mol. It is a clear, slightly yellow liquid with a boiling point of approximately 140.3°C at 760 mmHg. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Properties
Molecular Formula |
C6H13ClSi |
|---|---|
Molecular Weight |
148.70 g/mol |
IUPAC Name |
chloromethyl-dimethyl-[(E)-prop-1-enyl]silane |
InChI |
InChI=1S/C6H13ClSi/c1-4-5-8(2,3)6-7/h4-5H,6H2,1-3H3/b5-4+ |
InChI Key |
DHOBOKVTKIYNEK-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/[Si](C)(C)CCl |
Canonical SMILES |
CC=C[Si](C)(C)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Chloromethyl)dimethyl-1-propen-1-ylsilane can be achieved through several routes. One common method involves the reaction of allyl chloride with dimethylchlorosilane in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-2 atm. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
(Chloromethyl)dimethyl-1-propen-1-ylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form new organosilicon compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and temperatures ranging from -20°C to 100°C . Major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
(Chloromethyl)dimethyl-1-propen-1-ylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: This compound is used in the modification of biomolecules to study their interactions and functions.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Chloromethyl)dimethyl-1-propen-1-ylsilane involves its ability to form covalent bonds with various substrates. This compound can react with nucleophiles to form stable organosilicon compounds, which can then participate in further chemical reactions . The molecular targets and pathways involved include the formation of siloxane bonds and the modification of organic molecules through substitution reactions .
Comparison with Similar Compounds
(Chloromethyl)dimethyl-1-propen-1-ylsilane can be compared with other similar compounds such as:
(Chloromethyl)dimethylsilane: This compound has a similar structure but lacks the propenyl group, making it less reactive in certain chemical reactions.
Dimethyl(chloromethyl)silane: Similar to this compound, but with different reactivity due to the absence of the propenyl group.
(Chloromethyl)dimethylchlorosilane: This compound has an additional chlorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions due to the presence of both the chloromethyl and propenyl groups, making it a versatile compound in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


